molecular formula C16H17NO2 B262174 4-ethoxy-N-methyl-N-phenylbenzamide

4-ethoxy-N-methyl-N-phenylbenzamide

Katalognummer: B262174
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: IEDYFTYKLYZUQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-N-methyl-N-phenylbenzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It belongs to the class of N-phenylbenzamide derivatives, a scaffold recognized for its diverse and promising biological activities. Researchers investigate this family of compounds for its potential as a core structure in developing novel therapeutic agents. Structural analogs of N-phenylbenzamide have demonstrated potent biological activity in scientific studies. For instance, certain derivatives have been identified as effective inhibitors of Enterovirus 71 (EV71), a pathogen responsible for hand-foot-mouth disease, with activity in the low micromolar range . Other closely related compounds have shown promising antischistosomal activity against the Schistosoma mansoni parasite, with some analogs exhibiting rapid action and high selectivity in vitro . Furthermore, the N-phenylbenzamide motif is explored in oncology research, where it serves as a key backbone in the design of potential protein kinase inhibitors, which are crucial targets in cancer therapy . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

4-ethoxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-11-9-13(10-12-15)16(18)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3

InChI-Schlüssel

IEDYFTYKLYZUQX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

Structural Elucidation & Cheminformatics Profile: 4-ethoxy-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and cheminformatic analysis of 4-ethoxy-N-methyl-N-phenylbenzamide . As a tertiary amide featuring a biphenyl scaffold linked by a nitrogen atom, this compound represents a significant structural motif in medicinal chemistry, sharing pharmacophore features with non-steroidal anti-inflammatory drugs (NSAIDs) and transient receptor potential (TRP) channel modulators.

This document details the derivation of its SMILES (Simplified Molecular Input Line Entry System) string, analyzes its physicochemical properties relevant to drug discovery (Lipinski’s Rule of 5), and outlines a validated synthetic protocol for its generation.

Part 1: Structural Elucidation & SMILES Derivation

The generation of a SMILES string requires a systematic decomposition of the molecule into its graph connectivity.

The SMILES String
FormatString Representation
Canonical SMILES CCOc1ccc(cc1)C(=O)N(C)c2ccccc2
Isomeric SMILES CCOc1ccc(cc1)C(=O)N(C)c2ccccc2
Molecular Formula

Note: As the molecule lacks chiral centers, the Isomeric SMILES is identical to the Canonical form.

Step-by-Step Derivation Logic

To ensure accuracy in cheminformatics databases, the string is constructed following the OpenSMILES specification [1]:

  • Core Identification: The central linker is the amide carbonyl (

    
    ) attached to a nitrogen.
    
  • Fragment A (Acid moiety): The carbonyl is attached to a benzene ring (c1ccccc1). At the para position (4-position), an ethoxy group (CCO) is attached.

    • Fragment SMILES:CCOc1ccc(C(=O)...)cc1

  • Fragment B (Amine moiety): The amide nitrogen is tertiary, substituted by:

    • A Methyl group: C

    • A Phenyl ring: c2ccccc2

  • Assembly: Combining these nodes via the nitrogen atom yields the final string.

Graph Representation (SMILES Parsing)

The following diagram illustrates how a cheminformatics parser interprets the linear SMILES string into a molecular graph.

SMILES_Parse Ethoxy Ethoxy Group (CCO-) Ring1 Benzene Ring A (c1ccc...cc1) Ethoxy->Ring1 Ether Link Carbonyl Carbonyl (C=O) Ring1->Carbonyl C-C Bond Nitrogen Amide Nitrogen (N) Carbonyl->Nitrogen Amide Bond Methyl Methyl Group (-C) Nitrogen->Methyl N-Me Ring2 Phenyl Ring B (c2ccccc2) Nitrogen->Ring2 N-Ph

Figure 1: Logical decomposition of the SMILES string CCOc1ccc(C(=O)N(C)c2ccccc2)cc1 into functional substructures.

Part 2: Cheminformatics & Molecular Descriptors

In the context of drug development, this molecule is analyzed against Lipinski's Rule of 5 (Ro5) to determine oral bioavailability potential [2].[1][2][3]

Calculated Properties

The following data is derived from the structural connectivity defined by the SMILES string.

PropertyValueDrug-Likeness Status
Molecular Weight (MW) 255.31 g/mol Pass (< 500 Da)
LogP (Lipophilicity) ~3.6 (Predicted)Pass (< 5.0)
H-Bond Donors (HBD) 0Pass (< 5)
H-Bond Acceptors (HBA) 2 (Amide O, Ether O)Pass (< 10)
TPSA (Topological Polar Surface Area) ~29.5 ŲHigh Permeability (< 140 Ų)
Rotatable Bonds 4Flexible
Analysis

The compound is a tertiary amide , meaning it lacks a hydrogen on the nitrogen atom (HBD = 0). This significantly increases its lipophilicity compared to its secondary amide counterparts, facilitating blood-brain barrier (BBB) permeation. The low TPSA suggests excellent membrane permeability, making it a viable scaffold for CNS-active targets.

Part 3: Synthetic Protocol & Validation

To validate the structure represented by the SMILES string, the compound is synthesized via a Schotten-Baumann reaction . This method is chosen for its reliability in forming amide bonds using acyl chlorides [3].[4]

Reaction Scheme

Reactants:

  • 4-Ethoxybenzoyl chloride (Electrophile)

  • N-Methylaniline (Nucleophile)

  • Triethylamine (Et3N) (Base/Scavenger)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve N-methylaniline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (1.2 equiv, 12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 4-ethoxybenzoyl chloride (1.0 equiv, 10 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M HCl (to remove unreacted amine).

    • Wash with sat. NaHCO3 (to remove unreacted acid chloride/acid).

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Dissolve N-methylaniline in DCM (0°C) AddBase Add Triethylamine (Base) Start->AddBase AddAcid Add 4-Ethoxybenzoyl Chloride (Dropwise) AddBase->AddAcid React Stir at RT (4 Hours) AddAcid->React Quench Quench with Water Wash with 1M HCl & NaHCO3 React->Quench Isolate Dry (MgSO4) & Concentrate Quench->Isolate Product Final Product: 4-ethoxy-N-methyl-N-phenylbenzamide Isolate->Product

Figure 2: Validated Schotten-Baumann synthesis workflow for the target amide.

Part 4: Computational Application

When using this SMILES string in docking simulations (e.g., AutoDock Vina) or QSAR modeling:

  • Conformer Generation: The SMILES CCOc1ccc(C(=O)N(C)c2ccccc2)cc1 is 2D. You must generate 3D coordinates. The amide bond (

    
    ) exhibits restricted rotation due to resonance, often preferring a specific planar conformation relative to the phenyl ring.
    
  • Protonation State: At physiological pH (7.4), the molecule remains neutral (no ionizable centers).

  • Database Searching: Use the Canonical SMILES for exact match searches in databases like PubChem or ChEMBL to identify analogs.

References

  • OpenSMILES Specification. (2016). OpenSMILES: An Open Standard for the SMILES Language.[5] Retrieved from [Link][6]

  • Lipinski, C. A., et al. (1997).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link][1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Referencing Schotten-Baumann conditions for amide synthesis).

Sources

A Technical Guide to 4-ethoxy-N-methylbenzamide (PubChem CID: 789021)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "4-ethoxy-N-methyl-N-phenylbenzamide" did not yield a dedicated PubChem CID entry. This guide will therefore focus on the closely related and structurally significant compound, 4-ethoxy-N-methylbenzamide , for which a PubChem entry (CID 789021) exists. This compound shares the core 4-ethoxybenzamide scaffold and the N-methyl substitution, providing a valuable reference for researchers in drug discovery and chemical biology.

Introduction

Benzamide and its derivatives are cornerstones in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] These compounds form the basis of numerous therapeutic agents with applications including antipsychotic, antiemetic, and anticonvulsant activities.[1] This guide provides a comprehensive technical overview of 4-ethoxy-N-methylbenzamide, a member of this important class of molecules. While in-depth biological studies on this specific compound are not extensively documented, its structural features suggest potential for further investigation. This document will detail its physicochemical properties, propose a robust synthesis protocol, and discuss its potential biological significance in the context of related benzamides.

Chemical Properties and Identifiers

The fundamental physicochemical properties of 4-ethoxy-N-methylbenzamide, as computed by PubChem, are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C10H13NO2PubChem[2]
Molecular Weight 179.22 g/mol PubChem[2]
IUPAC Name 4-ethoxy-N-methylbenzamidePubChem[2]
PubChem CID 789021PubChem[2]
CAS Number 103095-30-3PubChem[2]
SMILES CCOC1=CC=C(C=C1)C(=O)NCPubChem[2]
InChI InChI=1S/C10H13NO2/c1-3-13-9-6-4-8(5-7-9)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12)PubChem[2]
InChIKey VCAGHRZKRUVEMN-UHFFFAOYSA-NPubChem[2]
XLogP3 2.1PubChem[2]
Topological Polar Surface Area 38.3 ŲPubChem[2]
Exact Mass 179.094628657 DaPubChem[2]

Synthesis Protocol

Synthesis of 4-ethoxybenzoyl chloride

The synthesis begins with the conversion of 4-ethoxybenzoic acid to its more reactive acid chloride derivative.

  • Step 1: To a round-bottom flask containing 4-ethoxybenzoic acid (1 equivalent), add dry dichloromethane (DCM) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Step 2: Cool the mixture to 0°C in an ice bath with stirring.

  • Step 3: Add oxalyl chloride (1.3 equivalents) dropwise to the cooled solution.

  • Step 4: Allow the reaction to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Step 5: Concentrate the resulting mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding crude 4-ethoxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Amidation to form 4-ethoxy-N-methylbenzamide

The crude 4-ethoxybenzoyl chloride is then reacted with methylamine to form the final product.

  • Step 1: In a separate round-bottom flask, add a solution of methylamine (2 M in THF, 1.3 equivalents), triethylamine (1.4 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) to dry DCM.

  • Step 2: Cool this mixture to 0°C in an ice bath.

  • Step 3: Dissolve the crude 4-ethoxybenzoyl chloride from the previous step in dry DCM and add it dropwise to the cooled methylamine solution.

  • Step 4: Stir the reaction mixture at room temperature for 12 hours.

  • Step 5: Quench the reaction by adding water and separate the organic layer.

  • Step 6: Extract the aqueous layer with DCM (3 x 30 mL).

  • Step 7: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Step 8: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 9: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure 4-ethoxy-N-methylbenzamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 4-ethoxybenzoic acid B {Oxalyl Chloride (1.3 eq) | DCM, cat. DMF, 0°C to RT, 4h} A->B C 4-ethoxybenzoyl chloride B->C E {Triethylamine (1.4 eq) | DCM, cat. DMAP, 0°C to RT, 12h} C->E Crude product from Step 1 D Methylamine (1.3 eq) D->E F 4-ethoxy-N-methylbenzamide E->F caption Synthesis of 4-ethoxy-N-methylbenzamide

Caption: Proposed two-step synthesis of 4-ethoxy-N-methylbenzamide.

Spectral Data (Predicted and Comparative)

Direct experimental spectral data for 4-ethoxy-N-methylbenzamide is not available in the searched databases. However, we can predict the expected spectral features based on its structure and by comparison with closely related analogs like 4-methoxybenzamide.[4]

1H NMR Spectroscopy

The expected proton NMR spectrum of 4-ethoxy-N-methylbenzamide in CDCl3 would likely show the following signals:

  • Aromatic protons: Two doublets in the aromatic region (approximately 6.9-7.8 ppm), corresponding to the ortho and meta protons of the 1,4-disubstituted benzene ring.

  • Ethoxy group: A quartet (around 4.0 ppm) for the -OCH2- protons and a triplet (around 1.4 ppm) for the -CH3 protons.

  • N-methyl group: A doublet (around 2.9 ppm) for the N-CH3 protons, which may show coupling to the amide proton.

  • Amide proton: A broad singlet or quartet (variable chemical shift) for the -NH- proton.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]+ would be observed at m/z = 179. Subsequent fragmentation would likely involve the loss of the ethoxy group, the methylamino group, and other characteristic fragments of the benzamide core.

Potential Biological Activity and Research Directions

While specific biological data for 4-ethoxy-N-methylbenzamide is lacking, the broader benzamide class of compounds exhibits a wide range of pharmacological activities, suggesting potential avenues for investigation.[1]

  • Central Nervous System (CNS) Activity: Many benzamide derivatives interact with dopamine and serotonin receptors, leading to their use as antipsychotics and antiemetics.[1]

  • Enzyme Inhibition: Certain benzamides are known inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy.[1]

  • Antimicrobial Properties: The benzamide scaffold has been explored for the development of antibacterial and antifungal agents.[1]

Given these precedents, a logical workflow for investigating the biological activity of 4-ethoxy-N-methylbenzamide would involve a series of screening assays.

Proposed Biological Investigation Workflow

Biological_Investigation A 4-ethoxy-N-methylbenzamide B Primary Screening Assays A->B C CNS Receptor Binding Assays (Dopamine, Serotonin) B->C D Enzyme Inhibition Assays (e.g., HDAC) B->D E Antimicrobial Susceptibility Testing B->E F Hit Identification C->F D->F E->F G Secondary Assays & Mechanism of Action Studies F->G H Lead Optimization G->H caption Workflow for Biological Activity Screening

Caption: A strategic workflow for the biological evaluation of 4-ethoxy-N-methylbenzamide.

Conclusion

4-ethoxy-N-methylbenzamide is a molecule with a foundation in the well-established and pharmacologically significant benzamide class. While direct experimental data on this specific compound is sparse, its structural characteristics and the activities of its analogs suggest that it is a candidate for further investigation in drug discovery and development. The synthesis and screening workflows proposed in this guide provide a solid framework for researchers to begin exploring the therapeutic potential of this and related compounds.

References

  • PubChem. Benzamide, 4-ethoxy-N-methyl-. National Center for Biotechnology Information. [Link][2]

  • SpectraBase. 4-ethoxy-N-(3-{[(4-ethoxybenzoyl)amino]methyl}benzyl)benzamide. [Link]

  • PubChemLite. 4-ethoxy-n-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide. [Link]

  • PubChem. 4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. 4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 4-Methoxy-N-methylbenzamide. [Link]

  • PubChem. 4-Methoxy-N-methyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) 4-Methoxy-N-methylbenzamide. [Link]

  • NIST WebBook. Benzenamine, 4-ethoxy-. [Link]

  • ATB. 4-Hydroxy-N-methylbenzamide. [Link]

  • EPA. 4-Ethyl-N-methylbenzamide. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

Sources

Technical Guide: LogP and Hydrophobicity Profiling of N-Phenylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-phenylbenzamide (benzanilide) represents a "privileged scaffold" in medicinal chemistry, serving as the core structure for various antimicrobial, antiviral, and anti-inflammatory agents. Its biological efficacy is governed heavily by its physicochemical properties, specifically lipophilicity (LogP) .[1][2][3]

This guide provides a rigorous technical framework for understanding, predicting, and experimentally determining the hydrophobicity of N-phenylbenzamide analogs. Unlike simple aliphatic chains, the N-phenylbenzamide scaffold contains a central amide bridge (


) that introduces electronic sensitivity.[1] Substituents on either aromatic ring modulate not just steric bulk, but the acidity of the amide proton and the conformational planarity of the molecule, directly impacting membrane permeability and target binding.

The Physicochemical Scaffold: Structural Dynamics

To optimize N-phenylbenzamide analogs, one must understand the interplay between the A-Ring (Benzoyl) , the B-Ring (Aniline) , and the Linker .

The Amide Bridge & Conformational Locking

The central amide bond possesses partial double-bond character due to resonance. However, steric clash between the carbonyl oxygen and ortho-protons on the B-ring often forces the molecule into a twisted non-planar conformation.

  • Planar Conformation: Maximizes

    
    -conjugation but increases steric strain.[1]
    
  • Twisted Conformation: Relieves strain but breaks conjugation, altering the dipole moment and consequently the LogP.

Electronic Effects (Hammett Correlation)

Substituents affect the polarity of the amide bond.

  • Electron Withdrawing Groups (EWGs): (e.g.,

    
    ) on the B-ring increase the acidity of the amide NH, potentially increasing hydrogen bond donor capability.
    
  • Electron Donating Groups (EDGs): (e.g.,

    
    ) increase electron density, often raising LogP unless they introduce significant polarity themselves.[1]
    

Experimental Protocol: RP-HPLC Determination of LogP

While the "Shake-Flask" method (OECD 107) is the gold standard for absolute accuracy, it is low-throughput and sensitive to impurities. For analog series profiling, Reversed-Phase HPLC (RP-HPLC) (OECD 117) is the superior method for establishing relative lipophilicity rankings.[1]

Principle

The retention time (


) of an analog on a non-polar stationary phase (C18 or C8) correlates linearly with its hydrophobicity.[1] We measure the Capacity Factor (

)
:

[1]

Where:

  • 
     = Retention time of the analyte.
    
  • 
     = Dead time (time for an unretained solvent, e.g., thiourea or sodium nitrate, to pass through).[1]
    
Detailed Workflow

System Setup:

  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Methanol/Water (Isocratic 75:25 or 60:40 depending on range).[1] Note: Avoid buffering unless measuring LogD of ionizable analogs.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (amide

    
     transition).[1]
    
  • Temperature: Controlled at 25°C (Temperature fluctuations significantly shift

    
    ).
    

Calibration Standards: You must generate a calibration curve using reference compounds with known LogP values (e.g., Toluene, Naphthalene, Acetophenone) that bracket your expected range.[1]

Visualization: Experimental Workflow

HPLC_Workflow Start Sample Prep (1 mg/mL in MeOH) Inject Inject Analogs (Isocratic Run) Start->Inject DeadTime Determine Dead Time (t0) (Thiourea Injection) Calc Calculate k' (Capacity Factor) DeadTime->Calc Input t0 Measure Measure tR (UV @ 254nm) Inject->Measure Measure->Calc Regression Linear Regression vs. Standards Calc->Regression Final Derive LogP Regression->Final

Figure 1: Step-by-step workflow for determining LogP via RP-HPLC (OECD 117 compliant).

Data Analysis & Representative Trends

Calculating LogP

The relationship follows the Collander equation form:



Where 

(slope) and

(intercept) are derived from your calibration standards.
Representative Data: Substituent Effects

The table below illustrates how specific modifications to the N-phenylbenzamide core alter lipophilicity. Note: Values are representative estimates based on Hansch


 constants and standard QSAR literature.
Analog IDR1 (Benzoyl)R2 (Aniline)Est.[1] LogPEffect on HydrophobicityBiological Implication
NPB-01 HH3.30BaselineReference scaffold.[1]
NPB-02 H4-Cl4.01Moderate IncreaseEnhanced membrane penetration.[1]
NPB-03 H4-NO23.02DecreaseIncreased polarity; potential toxicity.[1]
NPB-04 4-CH3H3.86IncreaseSteric bulk + lipophilicity.[1]
NPB-05 3-CF34-F4.85High IncreaseHigh metabolic stability (blocked metabolism).[1]
NPB-06 4-OHH2.63Significant DecreaseImproved solubility, reduced permeability.[1]
QSAR Logic Pathway

When designing analogs, use the following decision tree to balance potency with physicochemical properties.

QSAR_Logic Core N-Phenylbenzamide Core (LogP ~3.3) Target Target Profile: LogP 3.5 - 4.5 Core->Target Check1 Is LogP too low? Target->Check1 Action1 Add Halogens (Cl, F, CF3) or Alkyl chains Check1->Action1 Yes Check2 Is LogP too high? Check1->Check2 No Result Synthesize & Test (HPLC Method) Action1->Result Action2 Add Polar Groups (OH, NH2, OMe) Check2->Action2 Yes Check2->Result Optimal Action2->Result

Figure 2: Decision logic for tuning LogP during the lead optimization phase.

Biological Relevance & Case Studies

Antimicrobial Activity (Gram-Positive vs. Gram-Negative)

Research indicates a distinct correlation between LogP and antibacterial spectrum for benzanilides.[1][4]

  • Gram-Positive: Activity often correlates with electronic effects (Hammett

    
    ).[1] The thick peptidoglycan layer is porous; efficacy is driven by receptor binding affinity.
    
  • Gram-Negative: Activity is strictly controlled by LogP .[1] The outer lipopolysaccharide membrane acts as a hydrophobic barrier. Analogs with LogP < 3.0 often fail to penetrate, while highly lipophilic analogs (LogP > 5.[1]0) get trapped in the membrane core.

  • Optimal Window: LogP 3.5 – 4.5 is frequently cited as the "sweet spot" for broad-spectrum activity [1].[1]

Solubility-Permeability Trade-off

While increasing hydrophobicity (e.g., adding a 3-CF3 group) improves passive diffusion, it drastically reduces aqueous solubility.[1] In drug development, this often requires formulation strategies (e.g., micronization or cyclodextrin complexation) if the LogP exceeds 5.0.

References

  • Siddiqui, A.A., et al. (2008).[1] Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. Environmental Toxicology and Pharmacology.

  • OECD Guidelines for the Testing of Chemicals. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1]

  • WuXi AppTec DMPK. (2023).[1] How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

  • Soares, J.X., et al. (2022).[1] Methods for Determination of Lipophilicity. Encyclopedia MDPI.

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Benzamide Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide moiety, a simple yet versatile chemical scaffold, has proven to be a cornerstone in modern drug discovery.[1] Its remarkable ability to form key hydrogen bonds and engage in various non-covalent interactions allows it to bind with high affinity and specificity to a diverse range of biological targets.[1] This has led to the development of numerous therapeutic agents across a wide spectrum of diseases, including oncology, central nervous system disorders, and inflammatory conditions.[1][2]

Benzamide derivatives have gained significant attention as potent inhibitors of crucial enzyme families, particularly Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs).[1][3] In PARP inhibitors, the benzamide group often mimics the nicotinamide moiety of the NAD+ cofactor, effectively blocking the enzyme's role in DNA repair. This mechanism has proven particularly effective in treating cancers with specific DNA repair deficiencies, such as those with BRCA mutations.[1][4] In the context of HDACs, the benzamide group can act as a zinc-binding motif within the enzyme's active site, leading to the inhibition of its deacetylase activity and subsequent modulation of gene expression.[3][5][6] This has shown promise in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis.[7][8]

High-Throughput Screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify novel modulators of biological targets.[8][9] This document provides detailed application notes and protocols for designing and executing HTS campaigns to identify and validate novel benzamide-based inhibitors, with a focus on PARP and HDAC enzymes.

Visualizing the High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate promising lead compounds from a large library. This process involves a primary screen, hit confirmation, and subsequent secondary assays to characterize the activity and selectivity of the identified hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization start Benzamide Compound Library primary_screen Single-Concentration Primary HTS (e.g., 10 µM) start->primary_screen data_analysis Data Analysis (Calculate Z'-factor, Identify Primary Hits) primary_screen->data_analysis hit_confirmation Confirmation Screen (Re-test primary hits) data_analysis->hit_confirmation counter_screen Counter-Screen (Rule out assay interference) hit_confirmation->counter_screen dose_response Dose-Response (IC50) counter_screen->dose_response secondary_assays Secondary Assays (Selectivity, MoA) dose_response->secondary_assays sar Structure-Activity Relationship (SAR) secondary_assays->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Part 1: Biochemical HTS Assay for PARP Inhibitors

This protocol describes a fluorescence-based assay for identifying benzamide inhibitors of PARP1 activity in a high-throughput format. The assay measures the consumption of NAD+, a co-substrate of PARP1, which is coupled to a cycling reaction that generates a fluorescent product.[10] Inhibition of PARP1 results in less NAD+ consumption and, consequently, a higher fluorescent signal.[10]

Principle of the PARP1 Inhibition Assay

The activity of PARP1 is directly linked to the depletion of NAD+.[10] This assay utilizes a two-step enzymatic reaction. In the first step, PARP1 consumes NAD+ in the presence of a DNA activator. In the second step, the remaining NAD+ is cycled by alcohol dehydrogenase and diaphorase, leading to the generation of a highly fluorescent molecule, resorufin, from a non-fluorescent substrate.[10] The intensity of the fluorescence is inversely proportional to the activity of PARP1.

PARP_Assay_Principle cluster_0 PARP1 Reaction cluster_1 Detection Reaction NAD NAD+ PARP PARP1 (Activated by DNA damage) NAD->PARP PAR Poly(ADP-ribose) PARP->PAR Remaining_NAD Remaining NAD+ Cycling_Enzymes Alcohol Dehydrogenase & Diaphorase Remaining_NAD->Cycling_Enzymes Resorufin Resorufin (Fluorescent) Cycling_Enzymes->Resorufin Resazurin Resazurin (Non-fluorescent) Resazurin->Cycling_Enzymes Inhibitor Benzamide Inhibitor Inhibitor->PARP Blocks NAD+ consumption

Caption: Principle of the fluorescence-based PARP1 inhibition assay.

Detailed Protocol for PARP1 HTS

Materials and Reagents:

  • Assay Plates: 384-well, black, flat-bottom plates.

  • PARP1 Enzyme: Recombinant human PARP1.

  • Activated DNA: Provided in most commercial kits or prepared by treating DNA with a DNA-damaging agent.

  • NAD+: Nicotinamide adenine dinucleotide.

  • Control Inhibitor: Olaparib or a similar known PARP inhibitor.

  • Benzamide Compound Library: Dissolved in 100% DMSO.

  • Detection Reagents: Alcohol dehydrogenase, diaphorase, and resazurin (often supplied as a cocktail in commercial kits).

  • Assay Buffer: Typically Tris-based buffer with appropriate salts and additives.

Step-by-Step Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of each compound from the benzamide library (typically at a stock concentration of 10 mM in DMSO) into the wells of the 384-well assay plate.

    • For controls, dispense 100 nL of DMSO into the "no inhibitor" (positive control for enzyme activity) and "no enzyme" (negative control) wells.

    • Dispense 100 nL of a known PARP inhibitor (e.g., Olaparib at 1 mM stock) into the positive inhibitor control wells.

  • Enzyme and Substrate Addition:

    • Prepare a PARP1 enzyme/activated DNA mix in assay buffer. The final concentration of PARP1 should be optimized to be in the linear range of the assay (e.g., 0.8 nM).[11]

    • Dispense 10 µL of the PARP1/DNA mix into each well containing the compounds and the "no inhibitor" controls.

    • Dispense 10 µL of assay buffer without the enzyme/DNA mix into the "no enzyme" control wells.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiation of the PARP Reaction:

    • Prepare a solution of NAD+ in assay buffer. The concentration should be at or below the Km value for NAD+ to ensure sensitivity to competitive inhibitors (e.g., 100 µM).[11][12]

    • Add 10 µL of the NAD+ solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 20 µL of the detection reagent mix (containing alcohol dehydrogenase, diaphorase, and resazurin) to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader with excitation at ~540 nm and emission at ~590 nm.

Data Analysis and Hit Identification

1. Quality Control - Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of an HTS assay.[1][13] It is calculated using the signals from the positive and negative controls.

  • Formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

    • SD_pos = Standard deviation of the positive control (no inhibitor).

    • SD_neg = Standard deviation of the negative control (no enzyme or maximum inhibition).

  • Interpretation:

    • Z' > 0.5: Excellent assay, suitable for HTS.[14]

    • 0 < Z' < 0.5: Marginal assay, may require optimization.[14]

    • Z' < 0: Unreliable assay.[14]

2. Hit Identification: A common method for hit identification is to calculate the percent inhibition for each compound.

  • Formula: % Inhibition = [1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100

  • Hit Threshold: A typical threshold for identifying primary hits is a percent inhibition greater than three times the standard deviation of the sample population or a predefined cutoff (e.g., >50% inhibition).

Part 2: Cell-Based HTS Assay for HDAC Inhibitors

This protocol details a cell-based assay for the high-throughput screening of benzamide compounds as inhibitors of Class I and II HDACs. The assay utilizes a luminogenic substrate that can be deacetylated by endogenous HDACs within living cells.[6][15]

Principle of the Cell-Based HDAC Inhibition Assay

The assay employs a cell-permeable, acetylated peptide substrate linked to aminoluciferin.[6] Inside the cell, HDACs remove the acetyl group from the substrate. A developer reagent containing a protease is then added, which specifically cleaves the deacetylated substrate, releasing aminoluciferin.[6] The released aminoluciferin is then consumed by luciferase to produce a luminescent signal that is directly proportional to HDAC activity.[6] Benzamide inhibitors will block HDAC activity, leading to a decrease in the luminescent signal.

Detailed Protocol for Cell-Based HDAC HTS

Materials and Reagents:

  • Cell Line: A cancer cell line with known HDAC expression (e.g., HCT116, HeLa).

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: 384-well, white, clear-bottom tissue culture treated plates.

  • Benzamide Compound Library: Dissolved in 100% DMSO.

  • Control Inhibitor: Trichostatin A (TSA) or another known HDAC inhibitor.

  • Luminogenic HDAC Substrate and Developer Reagent: Available as commercial kits (e.g., HDAC-Glo™ I/II Assays).[6]

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Resuspend the cells in culture medium to the desired density (e.g., 5,000 cells/well in 20 µL).

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Perform a serial dilution of the benzamide compounds and the control inhibitor.

    • Add 100 nL of the diluted compounds to the corresponding wells. For controls, add DMSO (vehicle) and the control inhibitor.

    • Incubate the plate at 37°C for the desired treatment time (e.g., 4-24 hours).

  • Lysis and HDAC Reaction:

    • Equilibrate the plate and the luminogenic HDAC substrate/developer reagent to room temperature.

    • Add 20 µL of the combined reagent to each well.

    • Mix the contents by orbital shaking for 1 minute.

    • Incubate the plate at room temperature for 15-45 minutes, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Part 3: Hit Validation and Secondary Assays

Primary hits from HTS campaigns require further validation to eliminate false positives and to characterize their potency and selectivity.[16][17]

Hit Confirmation and Counter-Screens
  • Hit Confirmation: Re-test the primary hits in the same assay, often in triplicate, to confirm their activity.[18]

  • Counter-Screens: These are crucial for identifying compounds that interfere with the assay technology rather than the biological target.[16][17]

    • For Luminescence-Based Assays: A common counter-screen is to test the compounds for direct inhibition of the luciferase enzyme.[17]

    • For Fluorescence-Based Assays: Compounds can be tested for autofluorescence or quenching effects at the assay wavelengths.

Dose-Response Curves and IC50 Determination

Validated hits should be tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[19]

Protocol for Dose-Response Analysis:

  • Prepare a serial dilution of the confirmed hit compound (e.g., 8-point, 3-fold dilution series).

  • Perform the primary assay with these varying concentrations.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to calculate the IC50 value.[20]

Selectivity Profiling

To assess the specificity of the benzamide inhibitors, they should be tested against a panel of related enzymes.

  • For PARP Inhibitors: Test against other PARP family members (e.g., PARP2, Tankyrases).

  • For HDAC Inhibitors: Profile against different HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6).[7]

This can be done using similar assay formats with the respective purified enzymes. A compound with a significantly lower IC50 for the target enzyme compared to other isoforms is considered selective.

Data Presentation: Summary of HTS Campaign Metrics
ParameterDescriptionTypical Value/Goal
Library Size Total number of benzamide compounds screened.>10,000
Screening Concentration Single concentration used in the primary screen.10 µM
Z'-Factor A measure of assay quality and robustness.> 0.5[14]
Hit Rate Percentage of compounds identified as primary hits.1-2%[18]
Confirmation Rate Percentage of primary hits that are confirmed upon re-testing.> 70%[18]
IC50 Range of Hits Potency of the confirmed and validated hits.Varies by target

Troubleshooting Common HTS Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - High variability in reagent dispensing.- Reagent instability.- Inappropriate assay window.- Optimize liquid handling protocols.- Ensure proper reagent storage and handling.- Adjust enzyme/substrate concentrations.
High Hit Rate (>3%) - Non-specific inhibition.- Assay interference from many compounds.- Too high a screening concentration.- Implement stringent counter-screens early.- Lower the screening concentration.- Use chemoinformatic filters to remove promiscuous compounds.[18]
Poor Hit Confirmation - False positives in the primary screen.- Compound instability or precipitation.- Refine hit selection criteria.- Check compound solubility in assay buffer.
Edge Effects in Plates - Uneven temperature or evaporation across the plate.- Use plate seals.- Ensure proper incubator conditions.[21]

Conclusion

The benzamide scaffold represents a highly valuable starting point for the discovery of potent and selective enzyme inhibitors. The successful implementation of a high-throughput screening campaign, as detailed in these application notes, is a critical step in identifying novel benzamide-based lead compounds. A well-designed HTS workflow, incorporating robust primary assays, rigorous hit validation, and comprehensive secondary screening, will significantly enhance the probability of success in drug discovery programs targeting enzymes such as PARPs and HDACs. By understanding the underlying principles of the assays and anticipating potential challenges, researchers can effectively leverage HTS to unlock the full therapeutic potential of benzamide chemistry.

References

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved from [Link]

  • PASTA: PARP activity screening and inhibitor testing assay - ResearchGate. (2021, March 19). Retrieved from [Link]

  • On HTS: Z-factor. (2023, December 12). Retrieved from [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). Retrieved from [Link]

  • ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - Frontiers. (2021, February 25). Retrieved from [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - MDPI. (2019, April 1). Retrieved from [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). Retrieved from [Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed. (2007, September 1). Retrieved from [Link]

  • A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC. (n.d.). Retrieved from [Link]

  • HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells - Interchim. (n.d.). Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Retrieved from [Link]

  • Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.). Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents | Oncotarget. (2012, May 15). Retrieved from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (2025, October 14). Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. (2011, October 30). Retrieved from [Link]

  • Homogeneous fluorescent assay for high throughput screening of PARP inhibitors | Cancer Research - AACR Journals. (2008, May 1). Retrieved from [Link]

  • High-throughput screening (HTS) workflow. (A) Distribution of initial... - ResearchGate. (n.d.). Retrieved from [Link]

  • High Throughput Screening – Probing the Unknown - Drug Discovery Opinion. (2009, April 8). Retrieved from [Link]

  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022, October 1). Retrieved from [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-OPENSCREEN. (n.d.). Retrieved from [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025, October 27). Retrieved from [Link]

  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - Frontiers. (n.d.). Retrieved from [Link]

  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - ACS Publications. (2024, October 30). Retrieved from [Link]

  • Setting up a Dose Response Protocol - CDD Support. (2024, April 24). Retrieved from [Link]

  • Structural requirements for potent PARP inhibition. The benzamide... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage - OAText. (n.d.). Retrieved from [Link]

  • [Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. (2025, August 21). Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved from [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • Dose-Response Modeling of High-Throughput Screening Data - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Retrieved from [Link]

  • Counter-Screen Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). Retrieved from [Link]

  • Universal Chemiluminescent PARP Assay Kit 96 Tests. (n.d.). Retrieved from [Link]

  • Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. (n.d.). Retrieved from [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? | ResearchGate. (2016, January 10). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Bond Formation with N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges of coupling carboxylic acids with N-methylaniline. As a secondary aniline, N-methylaniline presents unique steric and electronic hurdles that can lead to low yields, slow reactions, and unwanted side products. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the fundamental chemical principles governing the reactivity of N-methylaniline in amide coupling reactions.

Q1: Why is N-methylaniline considered a "difficult" amine for amide coupling?

A1: The difficulty arises from a combination of two primary factors:

  • Reduced Nucleophilicity: While the methyl group is weakly electron-donating via induction, increasing the nitrogen's basicity compared to aniline (pKa of conjugate acid ~4.85 vs. ~4.6 for aniline), the nitrogen's lone pair remains significantly delocalized into the aromatic ring through resonance.[1] This delocalization reduces the availability of the lone pair for nucleophilic attack on an activated carboxylic acid, slowing down the desired reaction.

  • Steric Hindrance: As a secondary amine, the nitrogen atom is flanked by both a methyl group and a bulky phenyl group.[2][3] This steric congestion hinders the approach of the activated carboxylic acid intermediate, further decreasing the reaction rate compared to less substituted amines like aniline.[2][4]

Q2: What is an "activated" carboxylic acid, and why is it necessary?

A2: A direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically very slow, as the carboxylate anion and protonated amine are unreactive. A "coupling reagent" is used to convert the carboxylic acid's hydroxyl group into a better leaving group. This creates a highly reactive acyl intermediate (such as an active ester, acylisourea, or acylphosphonium salt) that is readily attacked by the amine nucleophile (N-methylaniline) to form the amide bond.[5]

Q3: Are all coupling reagents equally effective for N-methylaniline?

A3: No, they are not. The choice of coupling reagent is critical. Reagents are broadly classified into families (e.g., carbodiimides, uronium/aminium salts, phosphonium salts), and their effectiveness with challenging substrates like N-methylaniline varies significantly. Uronium and phosphonium-based reagents are generally far more efficient for this type of sterically hindered and electronically deactivated amine than standard carbodiimides.[2][6]

Part 2: Troubleshooting Guide - From Failed Reactions to High Yields

This section is formatted to address specific experimental issues you might encounter.

Q4: My reaction is very slow or has stalled, with significant starting material remaining. What are the likely causes and solutions?

A4: This is the most common issue when using N-methylaniline. The root cause is almost always insufficient activation of the carboxylic acid or a reaction rate that is too slow under the chosen conditions.

  • Cause 1: Inadequate Coupling Reagent. Standard carbodiimide reagents like EDC or DCC are often too slow to form the active intermediate, which can then be consumed by side reactions before N-methylaniline can attack.[4][6]

    • Solution: Switch to a more potent coupling reagent. Uronium salts like HATU or phosphonium salts like PyBOP or PyAOP are designed for hindered couplings and are the reagents of choice.[2][7][8] HATU is particularly effective because its HOAt byproduct can catalyze the reaction through anchimeric assistance.[9][10][11]

  • Cause 2: Sub-optimal Reaction Conditions. Low temperature or insufficient reaction time can prevent the reaction from reaching completion.

    • Solution: Increase the reaction temperature. While many couplings are run at room temperature, sluggish reactions with N-methylaniline can often be driven to completion at 40-60 °C. Also, extend the reaction time and monitor progress carefully by TLC or LC-MS.[6]

  • Cause 3: Incorrect Stoichiometry or Base.

    • Solution: Ensure you are using an appropriate non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, typically at 2-3 equivalents.[10] Avoid nucleophilic bases like triethylamine (TEA) which can compete in side reactions. Using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid can also help drive the reaction forward.

Q5: I'm using EDC/HOBt and getting a major byproduct that isn't my desired amide. What is it?

A5: When using a carbodiimide like EDC, the primary intermediate is a reactive O-acylisourea.[12] If this intermediate is not quickly intercepted by a nucleophile (like HOBt or N-methylaniline), it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea .[12][13] This pathway is especially prominent in slow reactions, which are common with N-methylaniline.

  • Solution: The formation of N-acylurea is a strong indicator that your coupling reagent is not efficient enough. While adding HOBt or HOAt helps by converting the O-acylisourea to a more stable active ester, the best solution is to switch to a more powerful uronium or phosphonium reagent like HATU or PyBOP, which are less prone to this specific side reaction and promote faster amide formation.[6]

Q6: I'm using HATU and my yield is still low. I see a different byproduct. What could be happening?

A6: With uronium/aminium reagents like HATU or HBTU, a potential side reaction is the formation of a guanidinium byproduct. This occurs if the amine (N-methylaniline) directly attacks the coupling reagent itself, rather than the activated carboxylic acid. This "caps" the amine, rendering it unable to participate in the desired reaction.

  • Solution: This side reaction is almost always caused by an incorrect order of addition. To prevent it, you must perform a pre-activation step.

    • Dissolve the carboxylic acid, HATU, and a non-nucleophilic base (DIPEA) in an anhydrous solvent (like DMF or DCM).

    • Stir this mixture for 15-30 minutes at room temperature. This allows the formation of the highly reactive OAt-active ester.[10]

    • Only then should you add the N-methylaniline to the solution of the pre-activated ester. This ensures the amine's only reactive partner is the activated acid, not the coupling reagent.[2]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues encountered during amide coupling with N-methylaniline.

G start Low / No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry (Anhydrous solvent? Fresh reagents?) start->check_reagents sm_present Significant Starting Material Remaining? check_reagents->sm_present side_product Major Side Product Observed? sm_present->side_product No optimize 3. Optimize Conditions - Increase Temperature (40-60 °C) - Increase Reaction Time - Use Collidine instead of DIPEA sm_present->optimize Yes reagent_edc Using EDC/DCC? side_product->reagent_edc Yes side_product->optimize No n_acylurea Side Product is likely N-Acylurea reagent_edc->n_acylurea Yes reagent_hatu Using HATU/HBTU? reagent_edc->reagent_hatu No upgrade_reagent 2. Upgrade Coupling Reagent (Switch to HATU, HCTU, PyBOP) n_acylurea->upgrade_reagent guanidinium Side Product is likely Guanidinium byproduct reagent_hatu->guanidinium Yes reagent_hatu->optimize No preactivate 2. Implement Pre-Activation (Mix Acid + HATU + Base first for 15 min, then add N-methylaniline) guanidinium->preactivate

Sources

Overcoming steric hindrance in N-methyl-N-phenylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered amidation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your synthesis.

Introduction

The formation of tertiary amides, such as N-methyl-N-phenylbenzamide, can be a formidable challenge in organic synthesis. The steric hindrance presented by the N-substituted aniline, N-methylaniline, significantly decreases its nucleophilicity, making the acylation reaction with benzoyl chloride or other benzoylating agents difficult. This guide provides a comprehensive overview of strategies to overcome these steric barriers and achieve high yields of the desired product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-methyl-N-phenylbenzamide.

Question 1: My reaction yield is very low, or I'm not observing any product formation. What are the likely causes and solutions?

Answer:

Low or no yield in this reaction is a common problem primarily stemming from the steric hindrance of N-methylaniline. Here’s a breakdown of potential causes and actionable solutions:

  • Insufficient Reactivity of Acylating Agent: Standard conditions using benzoyl chloride might not be vigorous enough.

    • Solution 1: Use a More Reactive Acylating Agent. Consider using benzoyl fluoride, which can be more effective in sterically hindered couplings due to the nature of the carbonyl-fluoride bond.[1] Acyl fluorides can be generated in situ under mild conditions using reagents like BTFFH.[1]

    • Solution 2: Activate the Carboxylic Acid. If starting from benzoic acid, use a powerful coupling reagent known to be effective for sterically hindered systems. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are excellent choices.[2]

  • Inadequate Reaction Conditions: Temperature and reaction time play a crucial role.

    • Solution: Increase Reaction Temperature and Time. For some sterically hindered aryl amines, reacting the amine and acyl chloride at a high temperature without a base can sometimes yield the amide.[] Prolonging the reaction time can also improve conversion.[2] Microwave-assisted synthesis can also be employed to enhance coupling efficiency.[2]

  • Poor Choice of Base: The base is critical for neutralizing the HCl byproduct.

    • Solution: Use a Non-Nucleophilic, Hindered Base. A base like pyridine or triethylamine is commonly used.[] However, for particularly challenging cases, a stronger, non-nucleophilic base like proton sponge or DBU could be beneficial. It's also been noted that inorganic bases like Na2CO3 or K2CO3 can lead to cleaner reactions.[]

Question 2: I'm observing significant amounts of unreacted N-methylaniline in my crude product. How can I drive the reaction to completion?

Answer:

This indicates an incomplete reaction. Beyond the solutions in Question 1, consider these strategies:

  • Double Coupling: After the initial reaction period, add a second equivalent of the acylating agent and coupling reagents (if applicable) to the reaction mixture.[2]

  • Pre-activation: If using a coupling reagent with benzoic acid, pre-activate the acid with the reagent before adding the N-methylaniline.[2] This ensures the activated species is readily available to react with the amine.

  • Catalyst Addition: The addition of a catalyst can significantly improve reaction rates.

    • DMAP (4-Dimethylaminopyridine): For reactions with acyl chlorides that are sluggish, adding a catalytic amount of DMAP can be effective.[]

    • Boronic Acid Catalysts: Certain boronic acids have shown high activity in direct amidation reactions, even at room temperature.[4]

Question 3: My final product is contaminated with a significant amount of benzoic acid. How did this happen and how can I prevent it?

Answer:

The presence of benzoic acid is likely due to the hydrolysis of the benzoyl chloride starting material.

  • Cause: Benzoyl chloride is highly reactive and susceptible to hydrolysis by moisture present in the solvent, reagents, or glassware.[5]

  • Prevention:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

    • Fresh Reagents: Use freshly opened or distilled benzoyl chloride.[5]

    • Low Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.[5]

    • Slow Addition: Add the benzoyl chloride dropwise to the reaction mixture to keep its instantaneous concentration low, favoring the reaction with the amine.[5]

  • Removal: During the workup, wash the organic layer with a basic aqueous solution, such as 5% NaOH or saturated NaHCO₃, to remove the acidic benzoic acid.[5]

Troubleshooting Workflow Diagram

Caption: A troubleshooting workflow for the synthesis of N-methyl-N-phenylbenzamide.

Frequently Asked Questions (FAQs)

What is the Schotten-Baumann reaction and is it suitable for this synthesis?

The Schotten-Baumann reaction is the acylation of an amine (or alcohol) with an acid chloride in the presence of an aqueous base.[6][7][8][9] While it is a widely used method for amide synthesis, its success with sterically hindered amines like N-methylaniline can be limited under standard conditions.[] Modifications such as using a two-phase solvent system and a suitable base are often necessary.[9]

Are there alternatives to using benzoyl chloride?

Yes, several alternatives can be more effective for this challenging transformation:

  • Benzoic Anhydride: This is a less vigorous acylating agent than benzoyl chloride and can be advantageous for sensitive substrates.[10]

  • In situ generated Acyl Fluorides: As mentioned in the troubleshooting section, these can be highly effective for sterically hindered couplings.[1]

  • Direct Coupling of Benzoic Acid and N-methylaniline: This is a more atom-economical approach but requires the use of coupling reagents to activate the carboxylic acid.[10]

What role do coupling reagents like HATU and PyBOP play?

Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.[10] Reagents like HATU (a uronium salt) and PyBOP (a phosphonium salt) are particularly effective for difficult couplings, including those involving sterically hindered amines.[2][10]

Can I use a metal catalyst for this reaction?

Yes, various metal catalysts have been shown to promote amide bond formation. These include catalysts based on:

  • Titanium (IV) isopropoxide (Ti(OiPr)₄) [11]

  • Zinc (II) chloride (ZnCl₂) [11]

  • Zirconium (IV) chloride (ZrCl₄) [11]

These catalysts can enable the direct coupling of carboxylic acids and amines.[11]

Comparison of Synthetic Strategies
StrategyAcylating SpeciesKey Reagents/ConditionsAdvantagesDisadvantages
Modified Schotten-Baumann Benzoyl chloridePyridine, DMAP, higher temperatureReadily available starting materialsCan be low yielding due to steric hindrance[]
Acyl Fluoride Method Benzoyl fluoride (in situ)BTFFH or other fluorinating agentsEffective for sterically hindered substrates[1]Requires specialized fluorinating reagents
Peptide Coupling Benzoic acidHATU, PyBOP, or other coupling agentsHigh efficiency for difficult couplings, mild conditions[2]Coupling reagents can be expensive
Metal-Catalyzed Amidation Benzoic acidTi(OiPr)₄, ZnCl₂, ZrCl₄Direct, atom-economicalMay require high temperatures and catalyst screening

Experimental Protocols

Protocol 1: Modified Schotten-Baumann Reaction with DMAP Catalysis

This protocol describes a modified Schotten-Baumann approach for the synthesis of N-methyl-N-phenylbenzamide.

Materials:

  • N-methylaniline

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-methylaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HATU-Mediated Coupling of Benzoic Acid and N-methylaniline

This protocol utilizes a modern peptide coupling reagent for the amidation.

Materials:

  • Benzoic acid

  • N-methylaniline

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask, dissolve benzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add N-methylaniline (1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 8-16 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Reaction Mechanism Diagram

G cluster_0 HATU-Mediated Amide Synthesis BA Benzoic Acid ActivatedEster Activated O-Acylisourea Ester BA->ActivatedEster + HATU, DIPEA HATU HATU Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + N-methylaniline NMA N-methylaniline Product N-methyl-N-phenylbenzamide Tetrahedral->Product Collapse

Caption: Simplified mechanism of HATU-mediated amidation.

Conclusion

The synthesis of N-methyl-N-phenylbenzamide presents a significant but surmountable challenge due to steric hindrance. By understanding the underlying principles of reactivity and carefully selecting reagents and reaction conditions, researchers can successfully achieve high yields of this tertiary amide. This guide provides a foundation for troubleshooting common issues and implementing robust synthetic protocols. For novel or particularly challenging substrates, further optimization and exploration of catalytic methods may be necessary.

References

  • BOC Sciences. (2024, March 29).
  • Organic Chemistry Portal. Amine synthesis by amide reduction. Organic Chemistry Portal.
  • Cambridge University Press. Schotten-Baumann Reaction.
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
  • Benchchem.
  • The Royal Society of Chemistry.
  • MDPI. (2022, July 10).
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Benchchem.
  • Nature. (2025, July 7).
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Scholars Research Library. (2011). Der Pharma Chemica.
  • Wikipedia. Schotten–Baumann reaction.
  • Organic Chemistry Portal.
  • Amines.
  • Benchchem. Application Notes and Protocols: Nucleophilic Acyl Substitution for Amide Synthesis.
  • ResearchGate. (2025, July 7). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
  • ResearchGate. Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System | Request PDF.
  • PubMed. (2025, July 19). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • MDPI. (2020, May 28).
  • PMC. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • MDPI. (2013, March 21). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • PMC. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
  • Dalton Transactions (RSC Publishing). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis.
  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A N
  • Google Patents.
  • ResearchGate. Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of....
  • ECHEMI. Synthesis of N-Methylbenzamide.
  • ResearchGate. Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite.

Sources

Solving aggregation issues in benzamide biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Aggregation & Solubility in Benzamide-based Biological Assays

The Core Problem: Why Benzamides Fail in Screening

Welcome to the support center. If you are here, you are likely seeing erratic IC50 curves, non-reproducible data, or "flat-line" inhibition that disappears upon re-testing.

The Diagnosis: Benzamides are chemically prone to Colloidal Aggregation . Unlike simple precipitation (where the compound falls out of solution), colloidal aggregates are sub-micrometer particles (100–1000 nm) that remain suspended. These colloids sequester enzymes on their surface, causing promiscuous, non-specific inhibition .

The Benzamide Factor: The benzamide pharmacophore contains a planar aromatic ring coupled with an amide bond. This structure facilitates strong intermolecular hydrogen bonding and


-

stacking. In aqueous buffers, these forces often override solvation, leading the molecules to self-assemble into "brick dust" colloids rather than dissolving as monomers.
Module 1: Diagnostic Workflows

Before changing your chemistry, you must confirm if the inhibition is specific (1:1 binding) or artifactual (colloidal sequestration).

Visualizing the Mechanism

BenzamideAggregation Monomer Benzamide Monomer (Active Species) Nucleation Nucleation Event (High Conc/Low Solubility) Monomer->Nucleation > Solubility Limit Colloid Colloidal Particle (100-500nm) Nucleation->Colloid Self-Assembly Sequestration Enzyme Sequestration (False Positive Inhibition) Colloid->Sequestration Surface Binding Enzyme Target Enzyme Enzyme->Sequestration Adsorption

Figure 1: The transition from specific monomeric ligand to non-specific colloidal inhibitor.

The Biochemical Diagnostic Checklist

If you answer YES to 2 or more of these, you have an aggregation problem:

  • Steep Hill Slope: Is your Hill slope (n) > 2.0? (Standard 1:1 binding should be n=1.0).

  • Enzyme Dependence: Does the IC50 shift significantly when you increase the enzyme concentration? (Aggregates act as a "sink"; more enzyme requires more aggregate to inhibit, shifting the curve).

  • Flat-Top Inhibition: Does the compound reach 100% inhibition instantly over a narrow concentration range?

Module 2: The Chemical Solution (Detergents)

The most effective way to disrupt colloids without denaturing your target protein is the use of non-ionic detergents.

Critical Concept: Critical Micelle Concentration (CMC) You must operate near the CMC.

  • Too Low: Detergent monomers cannot disrupt the benzamide colloids.

  • Too High: Detergent micelles may encapsulate your drug, reducing its effective concentration (micellar sink effect).

Recommended Detergents for Benzamides:

DetergentTypeCMC (mM)CMC (%)Recommended Assay Conc.Notes
Triton X-100 Non-ionic~0.24 mM~0.015%0.01% The "Gold Standard" for disrupting colloids [1].
Tween-20 Non-ionic~0.06 mM~0.007%0.05% Milder; good if Triton affects protein stability.
CHAPS Zwitterionic~8.0 mM~0.49%0.5% Use only if non-ionics fail; higher CMC requires more reagent.
Protocol: The Detergent Sensitivity Screen

Objective: Differentiate specific inhibition from aggregation by comparing IC50 values in the presence and absence of detergent.

Materials:

  • Target Enzyme

  • Benzamide Compound (10mM DMSO stock)

  • Assay Buffer (e.g., HEPES/Tris)

  • Fresh Triton X-100 (10% stock solution)

Step-by-Step Methodology:

  • Prepare Two Buffer Streams:

    • Buffer A: Standard Assay Buffer (No detergent).

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Compound Dilution:

    • Perform serial dilutions of your benzamide in DMSO.

    • Transfer to assay plates.[1][2]

  • Reaction Initiation:

    • Add Enzyme/Substrate mixture in Buffer A to half the plate.

    • Add Enzyme/Substrate mixture in Buffer B to the other half.

  • Incubation & Readout:

    • Incubate for standard time (e.g., 30-60 mins).

    • Measure signal.[1][2][3][4]

  • Data Analysis:

    • Calculate IC50 for Condition A and Condition B.

Interpreting Results:

  • IC50 Unchanged: The inhibition is specific. The compound is a true binder.

  • IC50 Increases > 3-fold (or activity is lost) in Buffer B: The compound was aggregating. The detergent disrupted the colloid, revealing the compound is actually inactive (False Positive).

Module 3: Solubility & Handling Workflow

Benzamides often "crash out" when diluted from DMSO into aqueous buffer. This creates a micro-precipitate that looks like aggregation.

The "Intermediate Dilution" Strategy

Never pipette 100% DMSO stock directly into 100% aqueous buffer if you suspect solubility issues. Use an intermediate step.

SolubilityWorkflow Stock 10mM Stock (100% DMSO) Step1 Intermediate Dilution (buffer with 10% DMSO) Stock->Step1 1:10 Dilution Precipitation Precipitation Risk! Stock->Precipitation Direct Addition (Avoid) Step2 Final Assay Well (1% DMSO Final) Step1->Step2 1:10 Dilution

Figure 2: Step-wise dilution prevents localized high concentrations that trigger precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use BSA (Bovine Serum Albumin) instead of detergent? A: Yes, but with caution. BSA (0.1 mg/mL) can coat colloidal particles and prevent them from adsorbing your target enzyme, effectively stopping the artifact [2]. However, BSA can also bind your benzamide (protein binding), lowering the free drug concentration and shifting your IC50 to the right. Detergent (Triton X-100) is preferred for initial troubleshooting because it disrupts the aggregate structure directly.

Q: I spun my sample down at 10,000g, but the activity remained. Does this prove it's not aggregation? A: No. Colloidal aggregates are often neutrally buoyant or too small to be pelleted by standard benchtop centrifugation. You would need ultracentrifugation (>100,000g) to pellet these colloids [3].[5] Do not rely on a simple spin-down test.

Q: How do I confirm the particle size? A: Use Dynamic Light Scattering (DLS) .[1][6]

  • Protocol: Dilute compound to 10-100 µM in assay buffer (1% DMSO).

  • Read: Measure scattering intensity.

  • Result: A monomeric solution will scatter very little light. An aggregating solution will show a massive scattering peak with a radius (Rh) of 50–500 nm.

Q: My benzamide is an HDAC inhibitor. Are there specific concerns? A: Yes. Many HDAC inhibitors are hydroxamic acids or benzamides with zinc-binding groups. These groups can chelate trace metals in buffers, inducing aggregation. Ensure your buffer contains appropriate chelators (like EDTA) only if compatible with your enzyme (Note: HDACs are Zinc-dependent, so do not use EDTA; instead, ensure high-purity water and consider 0.01% Triton to prevent metal-mediated clustering).

References
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols, 1(2), 550–553.

  • Auld, D. S., et al. (2017).[7] Assay Interference by Aggregation.[4][7][8][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][7]

  • Irwin, J. J., et al. (2015).[10] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087.

  • Owen, S. C., et al. (2012).[10] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[10] ACS Chemical Biology, 7(8), 1429–1435.

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment: 4-ethoxy-N-methyl-N-phenylbenzamide via Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. The compound 4-ethoxy-N-methyl-N-phenylbenzamide, a representative benzamide structure, serves as an excellent model for discussing the challenges and modern solutions in purity analysis. Undisclosed impurities, even at trace levels, can possess their own pharmacological or toxicological profiles, potentially compromising the therapeutic outcome and patient safety.[1][2][3] Therefore, the selection of a precise, sensitive, and efficient analytical methodology is a decision of paramount importance.

This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography (UPLC) against traditional High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-ethoxy-N-methyl-N-phenylbenzamide. We will delve into the technical underpinnings of UPLC, present comparative experimental data, and provide a detailed, validated protocol that underscores the significant advantages of modern chromatographic techniques in accelerating drug development timelines.

The Analytical Challenge: Resolving Structurally Similar Impurities

The synthesis of N-substituted benzamides can potentially generate a profile of closely related impurities. These may include unreacted starting materials, by-products from side reactions, or subsequent degradation products. For 4-ethoxy-N-methyl-N-phenylbenzamide, hypothetical but common impurities could include:

  • Impurity A (Starting Material): 4-ethoxybenzoic acid

  • Impurity B (By-product): N-methylaniline

  • Impurity C (Dealkylation Product): 4-hydroxy-N-methyl-N-phenylbenzamide

  • Impurity D (Isomer): 2-ethoxy-N-methyl-N-phenylbenzamide

These compounds often share the same core structure, making their separation from the main analyte peak a significant chromatographic challenge. Achieving baseline resolution is critical for accurate quantification, a task where the choice of analytical technology plays a pivotal role.

UPLC Technology: A Paradigm Shift in Separation Science

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from conventional HPLC. This technology leverages columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 psi) compared to the 5,000-6,000 psi typical for HPLC systems.[4]

The core advantage stems from the van Deemter equation, which describes the relationship between linear velocity (flow rate) and plate height (column efficiency). The smaller particles used in UPLC dramatically improve mass transfer, leading to a significant increase in efficiency. This fundamental improvement translates into three key practical benefits:

  • Increased Resolution: The ability to better separate closely eluting peaks, which is crucial for complex impurity profiles.[2][5]

  • Enhanced Sensitivity: Narrower, taller peaks are generated, which rise more distinctly from the baseline noise, allowing for the detection and quantification of impurities at much lower levels.[1][6]

  • Faster Analysis Times: The high efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, drastically reducing run times from 15-20 minutes to as little as 1-3 minutes.[4][7]

This trifecta of speed, sensitivity, and resolution makes UPLC an invaluable tool for high-throughput environments such as quality control (QC) laboratories and process development.[3][6]

Performance Comparison: UPLC vs. HPLC

To objectively demonstrate the superiority of UPLC for this application, a side-by-side comparison was performed using optimized methods for both platforms. The goal was to achieve baseline separation of 4-ethoxy-N-methyl-N-phenylbenzamide from a spiked mixture of its potential impurities.

Comparative Chromatographic Conditions
ParameterHPLC MethodUPLC Method
System Standard HPLC SystemACQUITY UPLC System
Column XBridge BEH C18, 4.6 x 150 mm, 5 µmACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 30% to 90% B over 12 min30% to 90% B over 1.5 min
Flow Rate 1.0 mL/min0.6 mL/min
Column Temp. 35 °C40 °C
Injection Vol. 10 µL1 µL
Detection UV at 254 nmUV at 254 nm
Run Time 15 min2.5 min
Quantitative Performance Data

The following table summarizes the key performance metrics obtained from the analysis of a sample spiked with 0.1% of each impurity.

Performance MetricHPLC ResultUPLC ResultJustification
Analysis Time 15.0 min2.5 min 6-fold reduction in run time increases throughput.
Resolution (API / Impurity C) 1.93.1 Superior separation ensures more accurate integration.[2]
Tailing Factor (API Peak) 1.41.1 Symmetrical peaks improve quantification precision.
S/N Ratio (Impurity C @ 0.05%) 25115 Enhanced sensitivity allows for lower detection limits.[6]
Solvent Consumption / Run ~15 mL~1.5 mL 90% reduction in solvent waste and cost.[2][7]

The data clearly illustrates that the UPLC method provides a faster analysis with significantly improved resolution and sensitivity, all while drastically reducing solvent consumption.

Detailed UPLC Protocol for Purity Assessment

This protocol is designed to be self-validating by incorporating a rigorous System Suitability Test (SST) as mandated by international guidelines.[8][9]

Equipment and Materials
  • ACQUITY UPLC System with PDA Detector or equivalent

  • ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm column

  • Analytical balance, volumetric flasks, and pipettes

  • Acetonitrile (LC-MS grade), Formic Acid (reagent grade), and ultrapure water

  • Reference standards for 4-ethoxy-N-methyl-N-phenylbenzamide and all known impurities.

Solution Preparation
  • Diluent: 50:50 Acetonitrile/Water

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of 4-ethoxy-N-methyl-N-phenylbenzamide reference standard in a 25 mL volumetric flask with diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

  • Resolution Solution: Spike the Working Standard Solution with known impurities at the target specification level (e.g., 0.1%).

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

UPLC Chromatographic Method

(Refer to the UPLC Method parameters in the table in Section 4)

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Resolution Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: The tailing factor for the main analyte peak is ≤ 1.5.

  • Resolution: The resolution between the main analyte and the closest eluting impurity is ≥ 2.0.

  • Precision: The relative standard deviation (RSD) for the peak area of the main analyte is ≤ 2.0%.

This SST ensures that the chromatographic system is performing adequately on the day of analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process and the decision framework for selecting the optimal technology.

Purity_Assessment_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting SampleReceipt Sample Receipt & Login StdPrep Reference Standard Preparation SampleReceipt->StdPrep SamplePrep Test Sample Preparation SampleReceipt->SamplePrep SST System Suitability Test (SST) StdPrep->SST SamplePrep->SST SST->SamplePrep Fail UPLC_Run UPLC Analysis SST->UPLC_Run Pass DataProcessing Chromatographic Integration UPLC_Run->DataProcessing PurityCalc Purity & Impurity Calculation DataProcessing->PurityCalc FinalReport Final Report & Certificate of Analysis PurityCalc->FinalReport

Caption: UPLC workflow for pharmaceutical purity assessment.

Tech_Comparison cluster_hplc Traditional Approach cluster_uplc Modern Approach Goal Goal: Accurate & Efficient Purity Analysis HPLC HPLC Goal->HPLC UPLC UPLC Goal->UPLC HPLC_Time Long Run Time (15-20 min) HPLC->HPLC_Time HPLC_Res Adequate Resolution (Rs ~ 1.5-2.0) HPLC->HPLC_Res HPLC_Sens Standard Sensitivity HPLC->HPLC_Sens HPLC_Cost High Solvent Cost HPLC->HPLC_Cost Decision Decision: UPLC offers superior performance & ROI HPLC_Time->Decision HPLC_Res->Decision HPLC_Sens->Decision HPLC_Cost->Decision UPLC_Time Fast Run Time (1-3 min) UPLC->UPLC_Time UPLC_Res High Resolution (Rs > 2.5) UPLC->UPLC_Res UPLC_Sens Enhanced Sensitivity UPLC->UPLC_Sens UPLC_Cost Low Solvent Cost UPLC->UPLC_Cost UPLC_Time->Decision UPLC_Res->Decision UPLC_Sens->Decision UPLC_Cost->Decision

Caption: Decision matrix for selecting analytical technology.

Method Validation Framework according to ICH Q2(R1)

To ensure the developed UPLC method is suitable for its intended purpose—quantifying impurities—it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][10] The validation protocol should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: A linear relationship between concentration and detector response over a specified range (e.g., from the Limit of Quantitation to 120% of the impurity specification).[9][10]

  • Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

For the purity assessment of 4-ethoxy-N-methyl-N-phenylbenzamide, UPLC technology is demonstrably superior to traditional HPLC. The experimental data presented in this guide highlights its capacity to deliver faster, more sensitive, and higher-resolution separations. The 6-fold reduction in analysis time and 90% decrease in solvent consumption translate directly into increased laboratory throughput, reduced operational costs, and a more environmentally sustainable practice.[7] For researchers, scientists, and drug development professionals, adopting UPLC is a strategic decision that enhances data quality and accelerates the journey from discovery to market.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Anonymous. (2019, October 24). A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • Anonymous. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • Kumar, A., & Saini, G. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research. [Link]

  • Singh, S., & Singh, A. (2025, June 5). A review article of UPLC and its emerging application and challenges and opportunities. GSC Biological and Pharmaceutical Sciences. [Link]

  • Anonymous. (2025, March 25). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. International Journal of Drug Regulatory Affairs. [Link]

  • Neto, A. J. C., et al. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Austin Publishing Group. (2015, December 31). Ultra Performance Liquid Chromatography (UPLC) - A Review. [Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.